
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF3NO and a molecular weight of 282.06 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential as a therapeutic agent.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group and bromine atom facilitate binding to active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability . This allows the compound to effectively modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
1-(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanone: This compound lacks the amino group, which affects its reactivity and biological activity.
3-Amino-4-bromobenzotrifluoride: This compound has a similar trifluoromethyl and bromine substitution pattern but differs in the position of the amino group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and potential for future applications.
Propiedades
Fórmula molecular |
C9H7BrF3NO |
|---|---|
Peso molecular |
282.06 g/mol |
Nombre IUPAC |
1-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF3NO/c1-4(15)6-2-5(10)3-7(8(6)14)9(11,12)13/h2-3H,14H2,1H3 |
Clave InChI |
RBBKJZANCPKSGN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


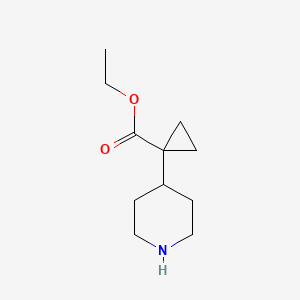
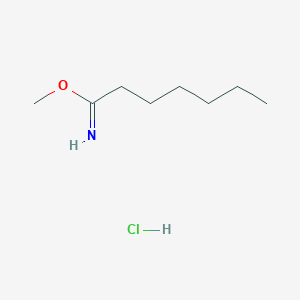
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
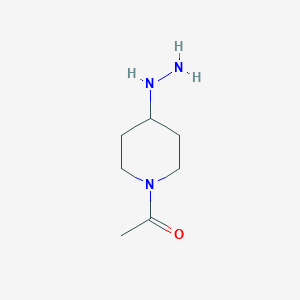


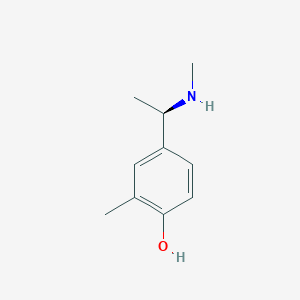
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
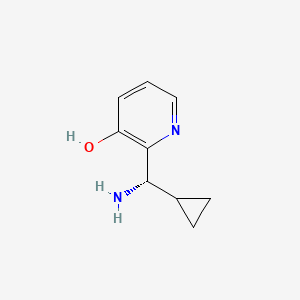
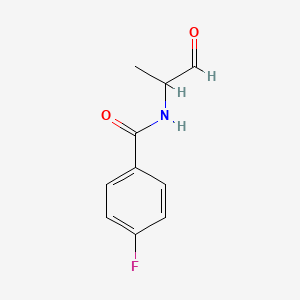
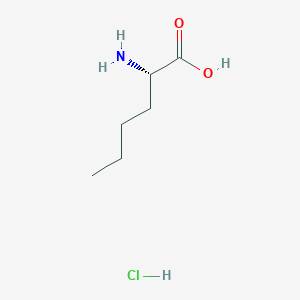


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
